N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as THPO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Neuroprotection and Ion Exchange Inhibition
One study delves into the pharmacological properties of a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showing preferential inhibition of NCX3 and protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential applications in neuroprotection and therapeutic avenues for neurological conditions (Iwamoto & Kita, 2006).
Antimicrobial Activity
Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives reveals significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. This highlights the potential of structurally similar compounds in developing new antimicrobial agents (Helal et al., 2013).
Cancer Therapy and Photodynamic Therapy
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates high singlet oxygen quantum yield, suggesting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity Against Cancer Cells
Investigations into hydroxyl-containing benzo[b]thiophene analogs show selectivity towards laryngeal cancer cells, with the presence of hydroxyl groups playing a significant role in anticancer activity. This suggests the compound's relevance in developing chemotherapy agents (Haridevamuthu et al., 2023).
Novel Synthesis and Characterization
The first synthesis of related compounds, such as N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, outlines a new method potentially applicable to the synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide. This opens up possibilities for new cholesterol absorption inhibitors (Guillon, Stiebing, & Robba, 2000).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to impact a wide range of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, such as indole derivatives , it can be inferred that this compound could potentially have a broad range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXXEWFEKALDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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